![molecular formula C19H24BrN B12571242 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide CAS No. 445497-24-5](/img/structure/B12571242.png)
1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide is a chemical compound with a complex structure that includes a piperidine ring substituted with a phenyl group and a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide typically involves the reaction of 1-phenylpiperidine with 4-methylbenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like potassium carbonate to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Phenylpiperidine: Lacks the 4-methylphenylmethyl group, resulting in different chemical and biological properties.
4-Methylbenzyl bromide: Contains the 4-methylphenylmethyl group but lacks the piperidine ring.
N-Benzylpiperidine: Similar structure but with different substituents on the piperidine ring.
Uniqueness: 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide is unique due to the combination of the piperidine ring with both phenyl and 4-methylphenylmethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
445497-24-5 |
|---|---|
Molecular Formula |
C19H24BrN |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-1-phenylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C19H24N.BrH/c1-17-10-12-18(13-11-17)16-20(14-6-3-7-15-20)19-8-4-2-5-9-19;/h2,4-5,8-13H,3,6-7,14-16H2,1H3;1H/q+1;/p-1 |
InChI Key |
UPLNBVGNFMPLFW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]2(CCCCC2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
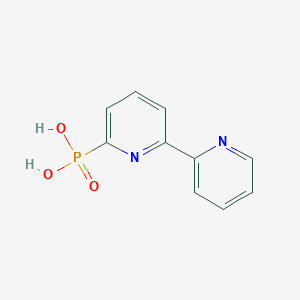
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
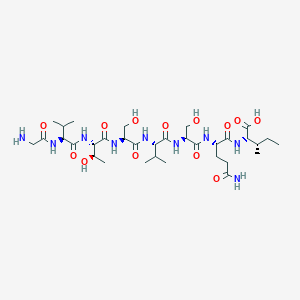
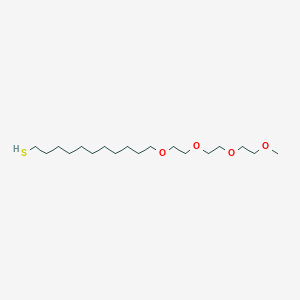
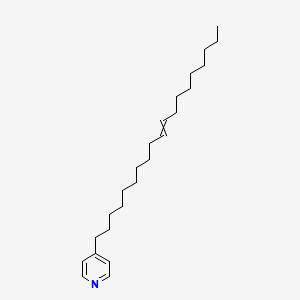
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
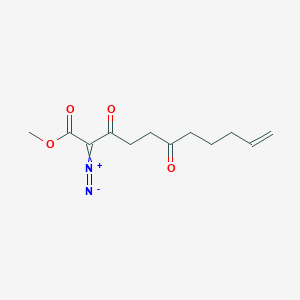
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
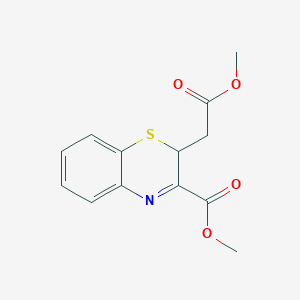
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
